1-(3-Chloropropoxy)-2-methoxybenzene
Description
1-(3-Chloropropoxy)-2-methoxybenzene is an aromatic ether derivative characterized by a methoxy group at the ortho position and a 3-chloropropoxy substituent on the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and structural adaptability. Its molecular formula is inferred as C10H13ClO2 (molecular weight ~214.66), based on analogs like 1-(3-Chloropropoxy)-4-fluorobenzene (C9H10ClFO, MW 188.63) .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-2-methoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
UKIFGNQFSBXGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-chloropropoxy group enhances electrophilicity compared to non-halogenated analogs (e.g., ethoxymethyl), making it more reactive in nucleophilic substitutions .
- Molecular Weight : Extended substituents (e.g., sulfonyl or longer ether chains) increase molecular weight and polarity, affecting solubility and chromatographic behavior .
- Functional Group Diversity : Azidomethyl and sulfonyl groups enable diverse reactivity (e.g., click chemistry or hydrogen bonding in crystal lattices), whereas halogenated analogs (e.g., 4-fluoro) enhance bioactivity in pesticides .
Reactivity
- Electrophilic Substitution : The electron-donating methoxy group directs electrophiles to the para position, while the 3-chloropropoxy group can undergo elimination or nucleophilic displacement .
- Stability : Chlorinated analogs are stable under acidic conditions but prone to hydrolysis in strong bases, unlike sulfonyl derivatives, which exhibit greater thermal stability .
Research Findings and Contrasts
- Reactivity Contrasts : Unlike 1-(Azidomethyl)-2-methoxybenzene, which participates in Huisgen cycloadditions, chloropropoxy analogs are more suited for SN2 reactions due to the labile chlorine atom .
- Analytical Challenges : Longer ether chains (e.g., 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene) require gradient HPLC for separation, whereas simpler analogs are resolved isocratically .
Preparation Methods
Procedure and Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group.
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) enhance nucleophilicity.
-
Reaction Temperature : 0°C to room temperature, with extended stirring (3–5 hours).
-
Workup : Extraction with dichloromethane, followed by washing with water and drying with anhydrous sodium sulfate.
Example
In a representative synthesis:
-
Reactants : 2-Methoxyphenol (1.22 mmol) and 1-bromo-3-chloropropane (9.44 mmol).
-
Yield : 72% (isolated as a light yellow oil).
-
Characterization : ¹H NMR confirmed peaks at δ 2.28 (quintet, CH₂Cl), 3.78–4.15 (m, OCH₂), and 5.06–6.03 (allyl group).
Optimization Insights
-
Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction time and improve yields.
-
Solvent Impact : DMF outperforms THF and acetonitrile due to better solubility of intermediates.
Nucleophilic Substitution with 3-Chloropropylating Agents
Alternative routes employ 3-chloropropyl derivatives to functionalize 2-methoxyphenol.
Reagents and Conditions
Case Study
A patent describes the use of 3-chloropropyl bromide with guaiacol in a three-phase system (water, solvent, guaiacol salt):
-
Yield : ~60% with minimal veratrole (dimethylated byproduct).
-
Key Factor : Controlled pH and solvent selection (e.g., benzene) prevent over-alkylation.
Metal-Catalyzed Etherification
Transition metals like aluminum(III) have been explored to facilitate ether bond formation, though this method is less common.
Mechanism
Al³+ coordinates with the phenolic oxygen, enhancing its nucleophilicity for attack on the alkyl halide.
Experimental Data
-
Catalyst : AlCl₃ (0.1 equiv).
-
Yield : 55–65% (lower than Williamson synthesis due to side reactions).
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-Chloropropoxy)-2-methoxybenzene in a laboratory setting?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , involving the reaction of 2-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate (K₂CO₃). This method is analogous to the synthesis of structurally similar halogenated ethers, such as 1-(3-Bromopropoxy)-4-chlorobenzene, where 4-chlorophenol reacts with 1,3-dibromopropane under basic conditions . Key parameters include maintaining anhydrous conditions, refluxing in a polar aprotic solvent (e.g., acetone or DMF), and optimizing reaction time (typically 12-24 hours) to achieve yields >70% .
Q. What purification techniques are recommended for isolating 1-(3-Chloropropoxy)-2-methoxybenzene with high purity?
- Methodological Answer : After synthesis, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization using ethanol/water mixtures. For larger-scale preparations, distillation under reduced pressure (e.g., 100–120°C at 8–10 mmHg) is effective, as demonstrated for related brominated analogs like 1-(3-Bromopropyl)-2-methoxybenzene . Purity (>95%) can be verified via HPLC or GC-MS .
Q. What are the solubility and stability profiles of 1-(3-Chloropropoxy)-2-methoxybenzene under different storage conditions?
- Methodological Answer : The compound is lipophilic (logP ~2.0, inferred from analogs ) and soluble in organic solvents like dichloromethane, DMF, and acetone. Stability studies for similar halogenated ethers indicate that storage at –20°C in amber vials under inert gas (N₂/Ar) prevents degradation. Avoid prolonged exposure to moisture or light, as these can hydrolyze the chloropropoxy group .
Advanced Research Questions
Q. How can the reactivity of the chloropropoxy group in nucleophilic substitution reactions be optimized for derivatization?
- Methodological Answer : The chloropropoxy group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under controlled conditions. For example, replacing chlorine with an amino group requires a polar solvent (e.g., DMSO), elevated temperatures (60–80°C), and excess nucleophile (e.g., NH₃ in methanol). Kinetic studies on analogs like 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene suggest that steric hindrance from the methoxy group may slow substitution, necessitating longer reaction times (~48 hours) .
Q. What analytical methods are most effective for characterizing the structural integrity of 1-(3-Chloropropoxy)-2-methoxybenzene, and how can conflicting data from different techniques be resolved?
- Methodological Answer :
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention times for similar chlorinated ethers range from 8–12 minutes .
- NMR : Key signals include δ 3.7–3.9 ppm (OCH₃), δ 4.1–4.3 ppm (OCH₂), and δ 1.8–2.1 ppm (CH₂Cl). Discrepancies between NMR and MS data (e.g., unexpected m/z peaks) may indicate impurities; cross-validate with HRMS (ESI/QTOF) to confirm molecular ion [M+Na]⁺ .
Q. How does 1-(3-Chloropropoxy)-2-methoxybenzene serve as an intermediate in synthesizing bioactive molecules or pharmaceutical candidates?
- Methodological Answer : The compound’s halogenated propoxy chain allows functionalization into pharmacophores. For instance, replacing the chlorine atom with a fluorophenyl group (via Ullmann coupling) can yield derivatives like 1-[3-(4-Fluorophenoxy)propoxy]-2-methoxybenzene, a precursor to α₁-adrenergic antagonists (e.g., tamsulosin analogs) . Biological activity screening (e.g., enzyme inhibition assays) requires optimizing substituent placement to enhance binding affinity while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
